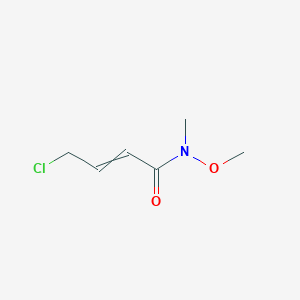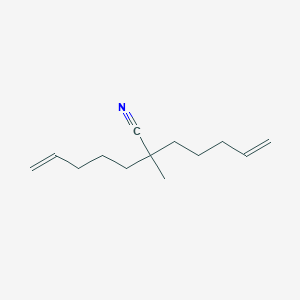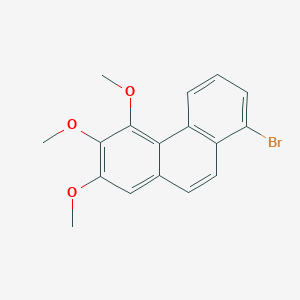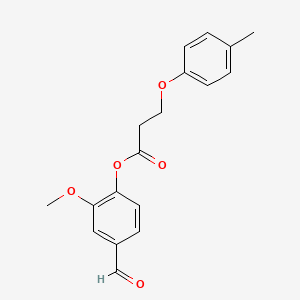![molecular formula C17H21N2O2P B14196557 N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea CAS No. 841267-34-3](/img/structure/B14196557.png)
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a dimethylphosphoryl group, and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea typically involves the reaction of benzylamine with dimethylphosphoryl chloride, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may involve large-scale batch reactions. The process would include the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization or chromatography to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or proteins, providing insights into its biochemical properties.
Medicine: The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: In industrial applications, N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group may play a key role in binding to these targets, influencing the compound’s activity. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-methylethanolamine: Shares the benzyl group but differs in the presence of an ethanolamine moiety.
Dimethylbenzylamine: Contains a benzyl group and a dimethylamino group, but lacks the phosphoryl and phenylurea components.
Uniqueness: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is unique due to the combination of its benzyl, dimethylphosphoryl, and phenylurea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
841267-34-3 |
|---|---|
Molekularformel |
C17H21N2O2P |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
1-benzyl-1-(dimethylphosphorylmethyl)-3-phenylurea |
InChI |
InChI=1S/C17H21N2O2P/c1-22(2,21)14-19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
NUTMIIGYLXAMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)




![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)




![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)

